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tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
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Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl group, which provide steric hindrance and stability.
Preparation Methods
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the reaction of tert-butyl alcohol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. Industrial production methods often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It plays a role in the development of pharmaceuticals by protecting functional groups during drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exerts its effects involves the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon deprotection, the tert-butyl group is eliminated, and the amine is released, allowing further chemical transformations .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate include:
tert-Butyl N-(2-hydroxyethyl)carbamate: Used as a protecting group for amines in organic synthesis.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Utilized in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which provides both steric hindrance and stability, making it an effective protecting group in various chemical reactions.
Biological Activity
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-Serine, is a compound utilized extensively in organic synthesis, particularly in peptide chemistry. Its primary function is as a protecting group for amino acids, which prevents unwanted reactions during peptide synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H23NO5
- CAS Number : 71630-31-4
- Molecular Weight : 251.32 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to the amino group of serine.
The biological activity of Boc-Serine is primarily attributed to its role as a protecting group in peptide synthesis. The Boc group shields the amino group from participating in side reactions, allowing for the selective formation of peptide bonds. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
Applications in Research and Industry
- Peptide Synthesis : Boc-Serine is widely employed in the stepwise construction of peptides. It facilitates the formation of biologically active peptides and proteins by protecting sensitive functional groups during synthesis.
- Drug Development : The compound plays a crucial role in developing peptide-based drugs and therapeutic agents, particularly those targeting specific biological pathways.
- Fine Chemicals Production : In industrial settings, Boc-Serine is used to produce various fine chemicals and pharmaceuticals .
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with compounds derived from Boc-protected amino acids:
Case Study 1: Peptide-Based Therapeutics
A study investigating the synthesis of peptide analogs using Boc-protected amino acids found that these compounds exhibited enhanced stability and bioactivity compared to their unprotected counterparts. The incorporation of Boc-Serine allowed for selective modifications that improved pharmacokinetic properties .
Case Study 2: Neuroprotective Effects
In a related study, peptides synthesized with Boc-protected serine derivatives showed potential neuroprotective effects against oxidative stress in neuronal cells. The research indicated that these peptides could reduce markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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